molecular formula C11H6ClN3OS B3106713 N-(3-chloro-4-cyano-5-isothiazolyl)benzenecarboxamide CAS No. 159978-26-4

N-(3-chloro-4-cyano-5-isothiazolyl)benzenecarboxamide

Cat. No. B3106713
CAS RN: 159978-26-4
M. Wt: 263.7 g/mol
InChI Key: TXHCVDNWWWKMRH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-cyano-5-isothiazolyl)benzenecarboxamide is a chemical compound with the CAS number 159978-26-4 . It is used for pharmaceutical testing and is considered a high-quality reference standard .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found on various chemical databases .

Scientific Research Applications

Chemical Synthesis and Modification

Research in the field of chemical synthesis has explored the preparation of various isothiazolone derivatives, including compounds related to N-(3-chloro-4-cyano-5-isothiazolyl)benzenecarboxamide. For example, studies have focused on synthesizing new 2‐methylisothiazolones through cyclization and deacylation reactions, highlighting the methodological advancements in creating isothiazolone compounds with potential microbicidal effects (Nadel & Pálinkás, 2000). Further research has developed methods for the synthesis of N-substituted isothiazol-3(2H)-ones, demonstrating the versatility of isothiazolone derivatives in chemical synthesis (Hamilakis, Kontonassios, & Tsolomitis, 2002).

Biological Activity and Applications

Isothiazolone derivatives have been examined for their biological activities, including antimicrobial and antifungal properties. For instance, the chemical reactivity and potential biocidal applications of isothiazolone compounds have been studied, highlighting their interactions with biological molecules and their potential as antimicrobial agents (Collier et al., 1990). Additionally, research has explored the synthesis and bioactivity of novel benzo[d]isothiazol-3(2H)-ones, further emphasizing the antimicrobial potential of isothiazolone derivatives (Wang et al., 2012).

Molecular Assembly and Properties

Studies on benzenecarboxamide derivatives, such as the molecular assembly and ferroelectric response of compounds bearing multiple −CONHC14H29 chains, provide insights into the structural and functional properties of these molecules, which may inform their scientific applications in materials science and nanotechnology (Shishido et al., 2014).

Safety and Hazards

The safety data sheet for N-(3-chloro-4-cyano-5-isothiazolyl)benzenecarboxamide is available and provides information on its safety and hazards .

properties

IUPAC Name

N-(3-chloro-4-cyano-1,2-thiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3OS/c12-9-8(6-13)11(17-15-9)14-10(16)7-4-2-1-3-5-7/h1-5H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHCVDNWWWKMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C(=NS2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401256836
Record name N-(3-Chloro-4-cyano-5-isothiazolyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159978-26-4
Record name N-(3-Chloro-4-cyano-5-isothiazolyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159978-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chloro-4-cyano-5-isothiazolyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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